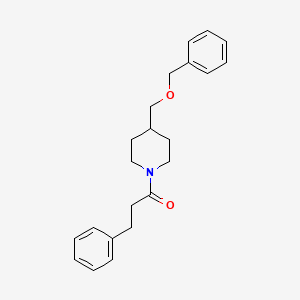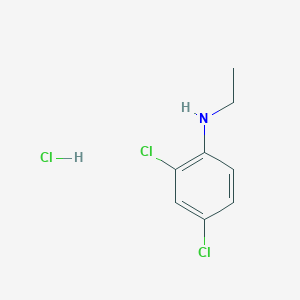
2,4-dichloro-N-ethylaniline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-ethylaniline;hydrochloride is a chemical compound with the molecular formula C8H9Cl2N·HCl. It is commonly used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable component in synthetic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-ethylaniline;hydrochloride typically involves the reaction of 2,4-dichloroaniline with ethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2,4-dichloroaniline and ethylamine.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.
Procedure: The mixture is stirred at a specific temperature until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production methods also incorporate advanced purification techniques to meet the required standards .
化学反应分析
Types of Reactions
2,4-dichloro-N-ethylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroanilines, and amine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2,4-dichloro-N-ethylaniline;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is employed in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 2,4-dichloro-N-ethylaniline;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
相似化合物的比较
Similar Compounds
2,4-dichloroaniline: A precursor in the synthesis of 2,4-dichloro-N-ethylaniline;hydrochloride.
N-ethylaniline: Another related compound with similar properties but different reactivity.
2,4-dichloro-N-methylaniline: A compound with a similar structure but different alkyl group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorine and ethyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
属性
IUPAC Name |
2,4-dichloro-N-ethylaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5,11H,2H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXWKJDDLAHJNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(E)-2-(4-nitrophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2402926.png)

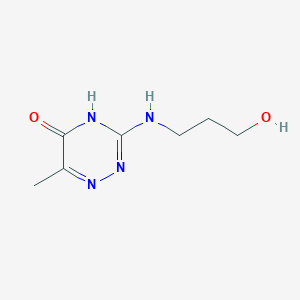
![(1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B2402932.png)
![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2402933.png)
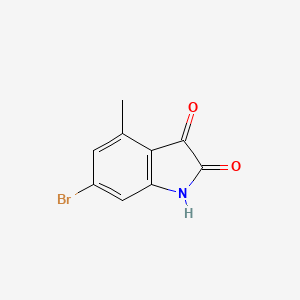
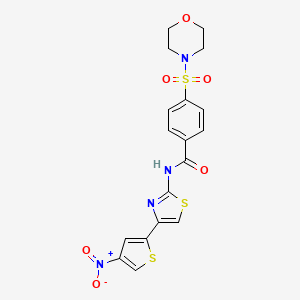
![2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine](/img/structure/B2402937.png)
![2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid](/img/structure/B2402938.png)
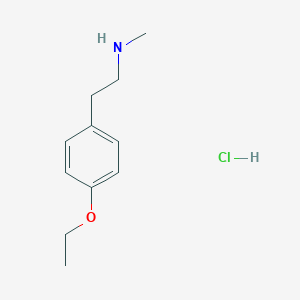
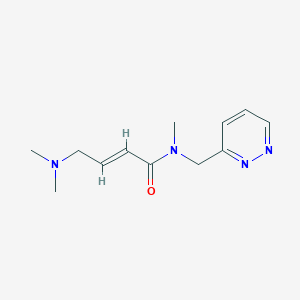
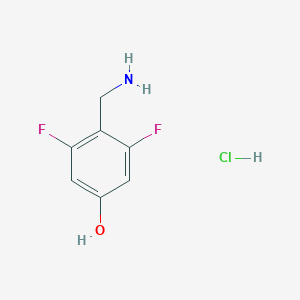
![N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide](/img/structure/B2402948.png)
